BENGHE Foundational & Exploratory

Check Availability & Pricing

m-PEG3-aldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: m-PEG3-aldehyde

cat. No.: B1677515

An In-depth Technical Guide to m-PEG3-aldehyde

Introduction

m-PEG3-aldehyde, with the IUPAC name 3-(2-(2-methoxyethoxy)ethoxy)propanal, is a
monofunctional polyethylene glycol (PEG) derivative that serves as a versatile tool in the fields
of bioconjugation, drug delivery, and proteomics.[1][2] It features a short, hydrophilic three-unit
PEG spacer and a terminal aldehyde group.[1] The PEG spacer enhances the aqueous
solubility and biocompatibility of molecules to which it is attached, while the aldehyde group
provides a reactive handle for covalent modification of biomolecules.[1][3][4]

This guide provides a comprehensive overview of the chemical properties, reactivity, and
common applications of m-PEG3-aldehyde, with a focus on experimental protocols and its role
in advanced drug development strategies like Proteolysis Targeting Chimeras (PROTACS).[3]

[415][6]

Chemical and Physical Properties

The fundamental properties of m-PEG3-aldehyde are summarized below. This data is critical
for calculating molar quantities, assessing solubility, and ensuring proper handling and storage.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1677515?utm_src=pdf-interest
https://www.benchchem.com/product/b1677515?utm_src=pdf-body
https://www.benchchem.com/product/b1677515?utm_src=pdf-body
https://www.medkoo.com/products/28511
https://axispharm.com/product/m-peg3-aldehyde/
https://www.medkoo.com/products/28511
https://www.medkoo.com/products/28511
https://www.medchemexpress.com/m-peg3-aldehyde.html
https://www.lifetechindia.com/pdf/HY-124011.pdf
https://www.benchchem.com/product/b1677515?utm_src=pdf-body
https://www.medchemexpress.com/m-peg3-aldehyde.html
https://www.lifetechindia.com/pdf/HY-124011.pdf
https://ptc.bocsci.com/product/m-peg3-aldehyde-cas-356066-46-1-378932.html
https://www.chemsrc.com/en/cas/356066-46-1_209444.html
https://www.benchchem.com/product/b1677515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)
CAS Number 356066-46-1 [1][7][8]
Molecular Formula CsH1604 [11[71[8]
Molecular Weight 176.21 g/mol [11[7118]
Appearance Colorless to light yellow liquid [319]

Purity Typically 295% [1][2][7]
Density ~0.995 g/cm3 [3]

N Soluble in DMSO, water,
Solubility [1][3][10]
chloroform, DMF

Topological Polar Surface Area

44.76 A2 [7]
(TPSA)

logP 0.255 [7]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of m-PEG3-aldehyde.
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Expected
Spectroscopy Feature Chemical Shift Notes Reference(s)
| Wavenumber
Appears as a
triplet. This
signal may
disappear or
reduce in D20
Aldehyde Proton ]
1H NMR ~9.6 - 9.8 ppm due to hydration [11][12]
(-CHO) . .
to a 1,1-diol, with
a new signal
appearing
around 4.9-5.0
ppm.
A sharp singlet
Methoxy Protons ) )
~3.3- 3.4 ppm integrating to 3 [1]
(-OCH?3)
protons.
A series of
PEG Backbone multiplets
Protons (- ~3.5-3.7 ppm corresponding to  [1]
OCH2CH20-) the ethylene
glycol units.
The presence of
a signal in this
Carbonyl Carbon _
13C NMR ~190 - 205 ppm range is clear [12]
(-CHO) _
evidence for a
carbonyl group.
A strong,
characteristic
C=0 Stretch )
IR ~1730 cmt absorption for a [12]
(Aldehyde)
saturated
aldehyde.
C-H Stretch ~2720 cm~t and Two [12]
(Aldehyde) ~2820 cm™t characteristic
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weak to medium
bands that are
important for
distinguishing
aldehydes from

ketones.

Reactivity and Applications

The primary utility of m-PEG3-aldehyde stems from the reactivity of its terminal aldehyde
group. Aldehydes are electrophilic and readily react with various nucleophiles, making them
ideal for bioconjugation.[13]

Key Reactions:

o Reductive Amination: The aldehyde reacts with primary amines (e.g., the N-terminus of a
protein or lysine side chains) to form an initial, unstable Schiff base (imine).[13][14] This
intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride
(NaBHsCN), to form a stable secondary amine linkage.[13][15] The pH of the reaction is
critical for selectivity; N-terminal specific PEGylation can often be achieved at a pH of around
5.0-6.0.[16][17]

o Hydrazone/Oxime Formation: The aldehyde group reacts specifically and efficiently with
hydrazide and aminooxy groups to form stable hydrazone and oxime linkages, respectively.
[1][2][3][4][18] This reaction is often referred to as a "bioorthogonal” ligation, as it proceeds
under mild physiological conditions without interfering with other biological functional groups.
[19][20]

Primary Applications:

o PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecules
to improve their pharmacokinetic properties.[17][21] PEGylation can increase drug solubility,
extend circulation half-life, and reduce immunogenicity.[17][22]

o PROTAC Linkers: m-PEG3-aldehyde is used as a building block in the synthesis of
PROTACSs.[3][4][5][6] PROTACS are heterobifunctional molecules that recruit a target protein
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to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation
by the proteasome.[3][4][6] The PEG linker component physically separates the two binding
ligands and its properties (length, hydrophilicity) are critical for the PROTAC's efficacy.[3][4]

e Biomolecule Labeling and Crosslinking: The specific reactivity of the aldehyde allows for its
use in labeling biomolecules with tags for detection or crosslinking proteins for structural
studies.[1][4][18][23]

Experimental Protocols

The following are general protocols that serve as a starting point. Optimization may be required
based on the specific properties of the molecule to be conjugated.

Protocol 1: Reductive Amination for Conjugation to
Primary Amines

This protocol describes the conjugation of m-PEG3-aldehyde to a protein via its primary amine
groups.

Materials:

e Protein or peptide with accessible primary amine(s)

« m-PEG3-aldehyde

e Reaction Buffer: 100 mM HEPES or Phosphate buffer, pH 7.0-7.5

e Reducing Agent: Sodium cyanoborohydride (NaBH3CN)

e Quenching Solution: 1 M Tris-HCI, pH 8.0

o Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:

o Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10
mg/mL.
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» PEGylation: Add m-PEG3-aldehyde to the protein solution. A 5- to 20-fold molar excess of
the PEG reagent over the protein is a common starting point.

» Schiff Base Formation: Allow the mixture to incubate for 30-60 minutes at room temperature
with gentle stirring to form the imine intermediate.

e Reduction: Prepare a fresh stock solution of NaBHsCN in the Reaction Buffer. Add the
reducing agent to the reaction mixture to a final concentration of ~20 mM (typically a 1.5 to 2-
fold molar excess over the aldehyde).

o Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
The progress can be monitored by SDS-PAGE or Mass Spectrometry.

e Quenching: Add the Quenching Solution to consume any unreacted m-PEG3-aldehyde.
Incubate for 30 minutes.

« Purification: Purify the PEGylated protein from excess reagents using SEC, dialysis, or
another appropriate chromatographic method.

Preparation

m-PEG3-aldehyde

Protein in
Reaction Buffer

Reaction Purification

> Add NaBHsCN > Incubate 2-4h Quench Reaction > Purify Conjugate
(Reduction) (Stable Conjugate) (Add Tris) (e.g., SEC)

Mix & Incubate
(Schiff Base Formation)

Click to download full resolution via product page

Fig 1. General workflow for protein conjugation via reductive amination.

Protocol 2: Hydrazone Formation with Hydrazide-
Modified Molecules
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This protocol details the reaction between m-PEG3-aldehyde and a molecule containing a
hydrazide group.

Materials:

Hydrazide-modified molecule (e.g., peptide, small molecule)

m-PEG3-aldehyde

Reaction Buffer: 100 mM Sodium Acetate, pH 4.5-5.5

Purification system (e.g., Reversed-Phase HPLC)
Procedure:
o Preparation: Dissolve the hydrazide-modified molecule in the Reaction Buffer.

o Reagent Addition: Dissolve m-PEG3-aldehyde in a small amount of buffer or a compatible
organic solvent (like DMSO) and add it to the reaction mixture. A 1.1 to 1.5-fold molar excess
of the aldehyde is typically sufficient.

o Reaction: Allow the mixture to react for 2-12 hours at room temperature. The acidic pH
catalyzes the formation of the hydrazone bond. Monitor the reaction by LC-MS.

 Purification: The resulting conjugate can be purified directly by RP-HPLC to remove
unreacted starting materials.

Visualization of a Key Application: PROTAC
Mechanism

m-PEG3-aldehyde is a key linker for creating PROTACs. The diagram below illustrates the
general mechanism by which a PROTAC facilitates the degradation of a target protein.
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Fig 2. PROTAC mechanism for targeted protein degradation.

Storage and Stability

Proper storage is crucial to prevent degradation of the reactive aldehyde group.
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e Short-term (days to weeks): Store at O - 4°C, dry and protected from light.[1]

e Long-term (months to years): Store at -20°C under an inert atmosphere (e.g., nitrogen).[1][3]

[7]

 In Solution: Stock solutions, particularly in hygroscopic solvents like DMSO, should be stored
at -20°C or -80°C.[3] For long-term storage in solution (-80°C), use within 6 months is
recommended.[3] Avoid repeated freeze-thaw cycles.[3] The product is generally stable for
several weeks during shipping at ambient temperatures.[1]

Conclusion

m-PEG3-aldehyde is a high-value chemical tool for researchers in chemistry, biology, and
pharmacology. Its defined structure, hydrophilic PEG spacer, and versatile aldehyde reactivity
enable a wide range of applications, from fundamental bioconjugation studies to the
development of sophisticated therapeutics like PROTACs. Understanding its chemical
properties, reactivity, and handling requirements is key to its successful implementation in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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